Product packaging for Lovaza(Cat. No.:CAS No. 861006-80-6)

Lovaza

Cat. No.: B1675252
CAS No.: 861006-80-6
M. Wt: 687 g/mol
InChI Key: DTMGIJFHGGCSLO-FIAQIACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lovaza (omega-3-acid ethyl esters) is a highly purified and concentrated prescription-grade formulation of omega-3 fatty acids, provided for research purposes. Each 1-gram capsule contains a minimum of 900 mg of omega-3 acid ethyl esters, comprising 465 mg of eicosapentaenoic acid (EPA) and 375 mg of docosahexaenoic acid (DHA), sourced from fish oils . It is approved by the FDA as an adjunct to diet to reduce triglyceride (TG) levels in adult patients with severe hypertriglyceridemia (≥500 mg/dL) . The precise mechanism by which this compound reduces triglyceride production in the liver is not fully elucidated but is considered multifactorial. Research indicates that its active components, EPA and DHA, inhibit acyl-CoA:1,2-diacylglycerol acyltransferase, which reduces triglyceride synthesis. They also increase peroxisomal beta-oxidation, enhancing fatty acid metabolism. Additionally, these fatty acids may increase the activity of lipoprotein lipase, promoting the clearance of triglycerides from the circulation . In clinical studies, this compound at a dose of 4 grams per day demonstrated a median reduction in triglyceride levels of approximately 45% in patients with severe hypertriglyceridemia . Researchers should note that treatment may lead to an increase in LDL-C ("bad" cholesterol) levels in some individuals and should be monitored in clinical settings . This product is intended for research applications, such as investigating the pharmacodynamics of omega-3 fatty acids, studying lipid metabolism, and exploring cardiovascular health. It is supplied as a transparent, soft-gelatin capsule with a pale yellow to amber appearance, inscribed with "WP34" . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for personal use. All handling and research must comply with applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H70O4 B1675252 Lovaza CAS No. 861006-80-6

Properties

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMGIJFHGGCSLO-FIAQIACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H70O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861006-80-6
Record name Lovaza
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Mechanisms of Action of Lovaza

Proposed Theoretical Frameworks for Triglyceride Regulation

Several interconnected pathways and enzymatic processes are thought to be modulated by the omega-3 fatty acids in Lovaza, leading to reduced triglyceride levels. rxlist.comtandfonline.com

Inhibition of Acyl-CoA:1,2-Diacylglycerol Acyltransferase

One proposed mechanism involves the inhibition of diacylglycerol acyltransferase (DGAT), an enzyme that catalyzes the final step in triglyceride synthesis. tandfonline.comtga.gov.au By inhibiting DGAT, omega-3 fatty acids may reduce the rate at which diacylglycerol is converted into triglycerides in the liver. tandfonline.comtga.gov.au Some studies in rat liver microsomes have shown that EPA and DHA can inhibit DGAT activity, although other studies have not observed this effect, indicating that the extent of this mechanism's contribution to triglyceride lowering is not entirely clear. tandfonline.commedscape.com

Modulation of Hepatic Lipogenesis

Omega-3 fatty acids are thought to decrease hepatic lipogenesis, the process by which fatty acids are synthesized in the liver. drugbank.comtandfonline.com This reduction in fatty acid synthesis is believed to occur through a decrease in the enzymatic conversion of acetyl-CoA to fatty acids. tandfonline.com Transcription factors, such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), play significant roles in regulating lipid metabolism and are influenced by omega-3 fatty acids. tandfonline.comnih.gov Specifically, omega-3 fatty acids can inhibit the expression and nuclear translocation of SREBP-1c, a key transcription factor that regulates the expression of enzymes involved in fatty acid and triglyceride synthesis. nih.govmdpi.complos.orgsoton.ac.uk This inhibition of SREBP-1c leads to a downregulation of lipogenic genes. nih.govmdpi.comsoton.ac.uk

Alterations in Hepatic Mitochondrial and Peroxisomal β-Oxidation

Omega-3 fatty acids increase the beta-oxidation of fatty acids in the liver, which is the process by which fatty acids are broken down for energy. drugbank.comtandfonline.comtga.gov.audroracle.ai This increased oxidation occurs in both mitochondria and peroxisomes. tandfonline.comdroracle.ai By enhancing beta-oxidation, omega-3 fatty acids reduce the pool of free fatty acids available for triglyceride synthesis. tga.gov.auhpra.ie This effect is partly mediated by the activation of PPAR-alpha, a transcription factor that up-regulates the expression of genes encoding enzymes involved in hepatic beta-oxidation, such as carnitine palmitoyltransferase 1. soton.ac.uk

Impact on Plasma Lipoprotein Lipase (B570770) Activity

Omega-3 fatty acids can increase the activity of lipoprotein lipase (LPL), an enzyme that plays a crucial role in the hydrolysis of triglycerides in circulating very-low-density lipoprotein (VLDL) and chylomicron particles. drugbank.comtandfonline.commedscape.com Increased LPL activity enhances the clearance of triglycerides from the bloodstream. drugbank.comtandfonline.commedscape.com Agonism of PPAR-gamma, a transcription factor, may lead to increased LPL activity in adipose tissue. tandfonline.com

Influence on Hepatic Triglyceride Synthesis Pathways

This compound may reduce the synthesis of triglycerides in the liver because EPA and DHA are considered poor substrates for the enzymes responsible for triglyceride synthesis. fda.govfda.gov Additionally, EPA and DHA can inhibit the esterification of other fatty acids, further limiting the substrates available for triglyceride formation. fda.govfda.gov The inhibition of hepatic triglyceride synthesis is a primary mechanism contributing to the triglyceride-lowering effect. tandfonline.commedscape.com

Regulation of Very-Low-Density Lipoprotein (VLDL) Synthesis and Secretion

A significant mechanism by which omega-3 fatty acids lower triglycerides is by reducing the synthesis and secretion of VLDL particles from the liver. tandfonline.comnih.govportlandpress.com VLDL particles are the primary carriers of triglycerides synthesized in the liver. ahajournals.org By inhibiting hepatic triglyceride synthesis and potentially increasing the degradation of apolipoprotein B (a key protein component of VLDL), omega-3 fatty acids diminish the assembly and release of VLDL into the circulation. tandfonline.comahajournals.org Studies have shown that omega-3 fatty acid ethyl esters can decrease the hepatic secretion of VLDL-triglycerides. portlandpress.com

Proposed MechanismDescriptionEvidence Level (Based on Search Results)
Inhibition of Acyl-CoA:1,2-Diacylglycerol Acyltransferase (DGAT)Reduces the final step of triglyceride synthesis.Mixed (Some studies show inhibition, others do not) tandfonline.commedscape.com
Modulation of Hepatic Lipogenesis (via SREBP-1c inhibition)Decreases the synthesis of fatty acids in the liver.Strong tandfonline.comnih.govmdpi.complos.orgsoton.ac.uk
Alterations in Hepatic Mitochondrial and Peroxisomal β-OxidationIncreases the breakdown of fatty acids, reducing the pool available for triglyceride synthesis.Strong drugbank.comtandfonline.comtga.gov.ausoton.ac.ukdroracle.ai
Impact on Plasma Lipoprotein Lipase (LPL) ActivityEnhances the clearance of triglycerides from circulating lipoproteins.Strong drugbank.comtandfonline.commedscape.com
Influence on Hepatic Triglyceride Synthesis PathwaysEPA and DHA are poor substrates for triglyceride synthesis enzymes and inhibit esterification of other fatty acids.Strong fda.govfda.gov
Regulation of VLDL Synthesis and SecretionReduces the production and release of triglyceride-rich VLDL particles from the liver.Strong tandfonline.comnih.govportlandpress.com

Enhancement of Triglyceride Clearance from Circulating Lipoproteins

Omega-3 fatty acids contribute to the reduction of triglyceride levels by enhancing the clearance of triglyceride-rich lipoproteins, such as very low-density lipoproteins (VLDL) and chylomicrons, from the bloodstream. tandfonline.comwikipedia.orgd-nb.info This is partly achieved by increasing the activity of lipoprotein lipase (LPL), an enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins. drugbank.comtandfonline.comwikipedia.orgunits.it Studies suggest that both EPA and DHA may accelerate chylomicron triglyceride clearance by promoting increased lipoprotein lipase activity. tandfonline.com

Interactive Table 1: Effects on Triglyceride Metabolism

MechanismEffectSource
Hepatic VLDL-TG synthesis/secretionDecreased tandfonline.comd-nb.info
Triglyceride clearance from VLDL/chylomicronsEnhanced (via increased Lipoprotein Lipase activity) drugbank.comtandfonline.comwikipedia.orgunits.it
Hepatic fatty acid oxidationIncreased (reducing substrate for TG synthesis) medicines.org.uktandfonline.comnih.gov
Acyl-CoA:1,2-diacylglycerol acyltransferaseInhibition (reducing triglyceride synthesis) drugbank.commedicines.org.ukwikipedia.orgdrugbank.com
Release of fatty acidsInhibition (by competing for enzymes in TG synthesis) drugbank.comwikipedia.org

Investigative Studies on Specific Biochemical Targets

Omega-3 fatty acids interact with various biochemical targets and signaling pathways, contributing to their observed effects.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

EPA and DHA are known to act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. drugbank.comnih.govmdpi.comresearchgate.netplos.orgnih.gov Activation of PPARα by omega-3 fatty acids leads to changes in gene expression related to energy homeostasis and lipid metabolism. drugbank.comnih.gov This includes the upregulation of genes involved in fatty acid oxidation (beta-oxidation) in both mitochondria and peroxisomes, which reduces the availability of free fatty acids for triglyceride synthesis. medicines.org.uktandfonline.comnih.govnih.govresearchgate.netnih.gov Studies have shown that EPA and DHA can stimulate the expression of PPARα and its target proteins, leading to decreased intracellular lipid accumulation. researchgate.net PPARα activation by omega-3 fatty acids can also contribute to anti-inflammatory effects by interfering with NF-κB signaling. plos.orgahajournals.orgportlandpress.comannualreviews.org

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NFκB) Signaling Pathways

Omega-3 fatty acids, including EPA and DHA, have been shown to modulate NFκB signaling, a key pathway involved in inflammatory responses. nih.govplos.orgportlandpress.comannualreviews.orgmdpi.comnih.govcambridge.orgnih.govaacrjournals.orgnih.govmdpi.com They can decrease NFκB activation induced by various stimuli. nih.govportlandpress.commdpi.com Proposed mechanisms include the inhibition of IκB phosphorylation, which is necessary for NFκB translocation to the nucleus. portlandpress.comnih.gov Some research suggests that the anti-inflammatory effects related to NFκB may be mediated, in part, through a PPARα-dependent pathway, where PPARα interacts with NFκB subunits. plos.orgahajournals.orgportlandpress.comannualreviews.org Additionally, DHA may affect inflammatory signaling initiated through TLR4 and affecting NFκB by disrupting lipid raft formation in cell membranes. portlandpress.com Studies in various cell types, including macrophages and breast cancer cells, have demonstrated the suppression of NFκB transcriptional activity and nuclear localization by omega-3 ethyl esters. nih.govaacrjournals.orgnih.gov

Interactive Table 2: Effects on NFκB Signaling

MechanismEffectSource
NFκB activationDecreased nih.govplos.orgportlandpress.comannualreviews.orgmdpi.comnih.govcambridge.orgnih.govaacrjournals.orgnih.govmdpi.com
IκB phosphorylationInhibition portlandpress.comnih.gov
NFκB nuclear translocation/transcriptional activityDecreased mdpi.comaacrjournals.orgnih.gov
Interaction with PPARαInterference with NFκB (PPARα-dependent pathway) plos.orgahajournals.orgportlandpress.comannualreviews.org
Lipid raft formation (in response to triggers)Inhibition (affecting signaling through TLR4 to NFκB, particularly DHA) portlandpress.com

Proteasome Pathway Modulation

While the search results did not provide direct, detailed information specifically linking this compound or omega-3-acid ethyl esters to proteasome pathway modulation within the context of the provided outline, omega-3 fatty acids are known to influence various cellular processes. Further research may be needed to fully elucidate any direct modulatory effects of omega-3-acid ethyl esters on the proteasome pathway.

NLR Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Pathway

Omega-3 fatty acids, including EPA and DHA, have been shown to suppress the activation of the NLRP3 inflammasome. mdpi.commdpi.commdpi.comnih.govnih.govnih.govplos.orgrsc.org The NLRP3 inflammasome is a protein complex that senses metabolic stress signals and triggers the activation of inflammatory cytokines like IL-1β and IL-18. mdpi.comnih.govrsc.org Studies in macrophage cell lines and primary human and mouse macrophages have demonstrated that EPA and DHA abolish NLRP3 inflammasome activation, inhibiting subsequent caspase-1 activation and IL-1β secretion. mdpi.comnih.govnih.govplos.org Proposed mechanisms involve the G protein-coupled receptor 120 (GPR120) and GPR40, and their downstream scaffold protein β-arrestin-2, which are involved in inflammasome inhibition induced by omega-3 fatty acids. mdpi.commdpi.comnih.govnih.govdovepress.com DHA has been shown to reduce NLRP3 protein expression and limit its mitochondrial localization, affecting inflammasome assembly. nih.govplos.org

Interactive Table 3: Effects on NLRP3 Inflammasome Pathway

MechanismEffectSource
NLRP3 inflammasome activationSuppression/Abolished mdpi.commdpi.commdpi.comnih.govnih.govnih.govplos.orgrsc.org
Caspase-1 activationInhibition mdpi.comnih.govnih.gov
IL-1β secretionInhibition/Reduced production mdpi.comnih.govnih.govnih.govplos.orgrsc.org
Involvement of GPR120/GPR40 and β-arrestin-2Yes (involved in inflammasome inhibition) mdpi.commdpi.comnih.govnih.govdovepress.com
NLRP3 protein expressionReduced (shown with DHA) plos.org
NLRP3 mitochondrial localizationPrevented (shown with omega-3 FAs, reversed by GPR40 inhibitor) nih.gov

Cellular Level Investigations

At the cellular level, omega-3 fatty acids influence various functions. They are incorporated into cell membranes, altering their composition and properties. medicines.org.ukdrugbank.comcambridge.orgoncotarget.com This can affect membrane-mediated events and the formation of signaling platforms like lipid rafts, which are involved in inflammatory signaling. portlandpress.comcambridge.org EPA and DHA can modulate gene expression in various cell types, including lymphocytes and macrophages. mdpi.comnih.govresearchgate.net They influence intracellular signaling pathways, such as those involved in inflammation and cell proliferation. annualreviews.orgmdpi.comnih.govoncotarget.comresearchgate.netmdpi.comaacrjournals.org Studies have investigated the effects of EPA and DHA on leukocyte functions, cytokine production, and the expression of inflammatory genes in cells like THP-1 macrophages. mdpi.comnih.govresearchgate.net Research also indicates differential effects of EPA and DHA on various cellular processes and signaling pathways. mdpi.comresearchgate.netfrontiersin.orgnih.gov

Cardiomyocyte Electrophysiology and Automaticity Research

Research into the effects of omega-3 fatty acids on cardiomyocyte electrophysiology and automaticity suggests potential interactions with cardiac ion channels, which are critical for the generation and conduction of electrical impulses in the heart. Studies have explored how EPA and DHA might influence these channels, potentially affecting heart rate and rhythm.

Experimental studies have revealed that n-3 polyunsaturated fatty acids (PUFAs) can directly or indirectly alter the electrophysiological behavior of plasma membrane ion channels in cardiomyocytes, including sodium, potassium, and calcium channels, as well as the sodium-calcium exchanger. mdpi.com In isolated mammalian cardiomyocytes, n-3 PUFAs have been shown to inhibit sodium current in a dose-dependent manner. mdpi.com Additionally, n-3 PUFAs suppressed intracellular Ca2+ waves propagated from sarcoplasmic reticulum Ca2+ release, suggesting a potential contribution to the suppression of arrhythmogenicity, such as myocardial triggered activity and abnormal automaticity. mdpi.com

However, the effects on cardiac electrophysiology can be variable depending on the specific fatty acid, concentration, and experimental model. Some studies in animal models have shown that while omega-3 PUFAs increase cardiac tissue n-3 PUFA content, they did not reduce life-threatening ventricular arrhythmias in all cases and, in some settings, even increased the susceptibility to malignant arrhythmias. ahajournals.orgfrontiersin.org Chronic administration of omega-3 PUFAs has been shown to result in variable electrophysiologic responses in a healed post-myocardial infarction arrhythmia model. frontiersin.org For instance, omega-3 PUFAs prolonged the action potential in certain types of myocytes but attenuated this prolongation in others. frontiersin.org

Data Table 1: Effects of Omega-3 PUFAs on Cardiomyocyte Electrophysiology (Representative Findings)

Effect on Ion Channel/ProcessObservation in Isolated CardiomyocytesPotential ImplicationSource
Sodium current inhibitionDose-dependent inhibitionPotential antiarrhythmic effect mdpi.com
Intracellular Ca2+ wave suppressionSuppressed Ca2+ wavesSuppression of arrhythmogenicity mdpi.com
Action Potential Duration (APD)Variable prolongation/attenuationMixed electrophysiological effects frontiersin.org
Short-term variability of repolarizationDecreased at certain ratesPotential impact on rhythm stability frontiersin.org

The mechanisms underlying automaticity in cardiomyocytes, particularly in the sinoatrial node, involve a complex interplay between transarcolemmal ion currents (membrane clock) and intracellular Ca2+ cycling (Ca2+ clock). frontiersin.org While the direct impact of this compound's components on the specific mechanisms of sinoatrial node automaticity is an area of ongoing research, the observed effects on calcium handling and ion channels in cardiomyocytes suggest a potential influence on cardiac rhythm generation. mdpi.comuiowa.edunih.gov

Endothelial Cell Function Studies

Omega-3 fatty acids, including EPA and DHA found in this compound, have been investigated for their effects on endothelial cell function, which is crucial for vascular health. Endothelial dysfunction is an early marker of cardiovascular disease.

Studies suggest that marine n-3 PUFA supplementation can improve endothelial function. mdpi.comfrontiersin.orgjacc.orgclinicalcorrelations.orgresearchgate.net Potential mechanisms include increasing endothelial nitric oxide synthesis (eNOS), which leads to vasodilation. frontiersin.org This may involve increased translocation of eNOS from the cell membrane to the cytosol. frontiersin.org The anti-inflammatory effects of marine n-3 PUFAs could also positively affect endothelial function, possibly by reducing the incorporation of pro-inflammatory n-6 PUFAs into cell membranes and subsequently lowering the production of pro-inflammatory eicosanoids. nih.govfrontiersin.orgmdpi.com

Research has demonstrated that omega-3 PUFA supplementation improves endothelial function as estimated by flow-mediated dilation (FMD) of the brachial artery. jacc.orgresearchgate.net A meta-analysis of multiple studies showed a significant improvement in FMD with omega-3 supplementation. researchgate.net

Data Table 2: Effects of Omega-3 PUFAs on Endothelial Function (Representative Findings)

Effect on Endothelial Function MarkerObservationPotential MechanismSource
Flow-Mediated Dilation (FMD)Significant improvementIncreased NO synthesis, reduced inflammation jacc.orgresearchgate.net
Endothelial Nitric Oxide Synthesis (eNOS)Increased synthesis/translocationEnhanced vasodilation frontiersin.org
Pro-inflammatory Eicosanoid ProductionDecreased productionReduced inflammation nih.govfrontiersin.orgmdpi.com
Inflammatory Biomarkers (e.g., IL-6)Decreased levels in some studiesAnti-inflammatory effects researchgate.netmdpi.com

While some studies have shown beneficial effects on endothelial function, others have yielded inconsistent results, highlighting the complexity of these interactions and the potential influence of factors such as patient population and study design. nih.gov For example, one study in HIV-infected men did not find significant improvement in endothelial function measured by FMD with omega-3 acid ethyl esters, although markers of inflammation tended to improve. nih.gov

Preclinical Pharmacological Investigations of Lovaza

In Vitro Research Methodologies

In vitro methodologies provide controlled environments to study specific biochemical and cellular processes.

Studies in Human Liver Microsomes

Human liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.comevotec.com These preparations are widely used to investigate Phase I metabolism and can also be adapted to study Phase II metabolism. evotec.comnih.gov

Studies using human liver microsomes have assessed the metabolism of omega-3 fatty acids, including EPA and DHA. tga.gov.aufda.gov Following oral administration as ethyl esters, EPA and DHA are absorbed and transported to the liver, where they are incorporated into lipoproteins and distributed to peripheral tissues. tga.gov.auresearchgate.net Within cells, they can be incorporated into cell membrane phospholipids. tga.gov.auresearchgate.net The majority of the fatty acids are oxidized for energy. tga.gov.au

Cytochrome P450 Enzyme Inhibition Assessments

In vitro studies using human liver microsomes have investigated the potential of omega-3 fatty acids, specifically EPA and DHA, to inhibit cytochrome P450 (CYP) enzymes. rxlist.comfda.govdrugs.comfda.gov These enzymes are crucial for the metabolism of many drugs, and their inhibition can lead to drug-drug interactions.

Assessments using a mixture of free fatty acids (FFA), EPA/DHA, and their FFA-albumin conjugates in human liver microsomes showed some inhibitory effects on various CYP isoenzymes at a concentration of 23 µM. FFA resulted in less than 32% inhibition of CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A. fda.govfda.gov The FFA-albumin conjugate resulted in less than 20% inhibition of CYP2A6, 2C19, 2D6, and 3A, with a 68% inhibition observed for CYP2E1. fda.gov However, because the free forms of EPA and DHA are generally undetectable in systemic circulation (<1 µM), clinically significant drug-drug interactions due to CYP-mediated inhibition by EPA/DHA combinations are not expected in humans. drugs.comrxlist.comfda.govresearchgate.netdrugs.comfda.govnih.gov The potential for Lovaza to induce CYP activities in humans has not been studied. fda.gov

Cell Culture Experiments on Physiological Functions

Cell culture experiments allow for the investigation of the direct effects of compounds on specific cell types and their functions in a controlled environment. tga.gov.auresearchgate.net

Omega-3 fatty acids are known to influence haemostasis, the process by which bleeding is stopped. medicines.org.uktga.gov.au In vitro studies have shown that omega-3 acid ethyl esters can affect coagulation factors and bleeding time. medicines.org.uk Specifically, during treatment with omega-3 acid ethyl esters, a fall in thromboxane (B8750289) A2 production and a slight increase in bleeding time have been observed. medicines.org.uk However, no significant effect has been reported on other coagulation factors in these in vitro settings. medicines.org.uk

Omega-3 polyunsaturated fatty acids (PUFAs), including EPA and DHA, have demonstrated anti-inflammatory properties in various in vitro and in vivo models. tga.gov.auresearchgate.netnih.govnih.govportlandpress.comsoton.ac.uknih.govmdpi.commdpi.complos.org Cell culture studies have consistently shown that EPA and DHA can decrease the production of classic pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.govportlandpress.comsoton.ac.uknih.govcambridge.org

For instance, studies using cultured human endothelial cells have shown that EPA and DHA inhibit the production of IL-6 and IL-8 stimulated by endotoxin. nih.gov Similarly, EPA or fish oil has been shown to inhibit endotoxin-induced TNF-α production by cultured monocytes. nih.gov While some studies in specific cell lines, like prostate cancer cells, have shown initial increases in IL-6 and COX-2 transcript levels following EPA and DHA treatment, these levels rapidly decreased over time. spandidos-publications.com The anti-inflammatory effects are thought to involve mechanisms such as altering cell membrane phospholipid composition, disrupting lipid rafts, inhibiting the activation of pro-inflammatory transcription factors like NF-κB, and activating anti-inflammatory transcription factors like PPARγ. nih.gov Additionally, EPA and DHA can be metabolized into specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, which actively contribute to the resolution of inflammation. portlandpress.comsoton.ac.ukmdpi.commdpi.com

In vitro studies have investigated the effects of omega-3 fatty acids on platelet aggregation, a key process in thrombosis. tga.gov.aunih.govmdpi.comresearchgate.net Omega-3 fatty acids have been shown to have inhibitory effects on platelet aggregation. nih.govmdpi.comresearchgate.net This is thought to occur through mechanisms such as reducing the production of thromboxane A2 (a potent platelet aggregator) and increasing the production of thromboxane A3, which is less pro-aggregatory. fda.gov

In vitro experiments using multiple electrode aggregometry (MEA) have demonstrated a platelet-inhibiting effect of omega-3 fatty acids when stimulated by an arachidonic acid agonist. researchgate.net Studies have shown that DHA and EPA can inhibit platelet aggregation induced by various agonists, including arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and thrombin receptor agonist peptide (TRAP-6), in a dose-dependent manner. mdpi.com For example, at a concentration of 125 µM, DHA and EPA inhibited AA-induced platelet aggregation by approximately 20-23%. mdpi.com Combinations of EPA or DHA with antiplatelet drugs like aspirin (B1665792) or ticagrelor (B1683153) have also shown enhanced inhibition of platelet aggregation in vitro compared to the agents alone. mdpi.com

While in vitro studies show a direct inhibitory effect on platelet aggregation, studies in healthy volunteers receiving omega-3 fatty acid supplements have not always shown significant changes in platelet aggregation measured by MEA. researchgate.net This suggests that the in vitro findings may not always directly translate to measurable effects on platelet aggregation in healthy individuals under standard testing conditions. However, the antiplatelet effect of omega-3 PUFAs is generally recognized and has been proposed as a potential mechanism contributing to cardiovascular benefits. nih.govahajournals.org

Data Table: In Vitro Inhibition of Platelet Aggregation by DHA and EPA

AgonistDHA (125 µM) Inhibition (%)EPA (125 µM) Inhibition (%)
Arachidonic Acid20.38 ± 1.3723.14 ± 2.60
ADP19.37 ± 7.4322.46 ± 9.29

Note: Data is representative of findings from in vitro studies on platelet aggregation. mdpi.com

Data Table: In Vitro Inhibition of CYP Enzymes by FFA (EPA/DHA) in Human Liver Microsomes

CYP Isoenzyme% Inhibition at 23 µM FFA
CYP1A2< 32
CYP2A6< 32
CYP2C9< 32
CYP2C19< 32
CYP2D6< 32
CYP2E1< 32
CYP3A< 32

Note: Data is based on in vitro studies using human liver microsomes and a mixture of free fatty acids (EPA/DHA). Clinically significant interactions are not expected due to low systemic concentrations of free fatty acids. fda.govfda.gov

Fibrinolysis Processes

Omega-3 fatty acids have been investigated for their effects on fibrinolysis, the process that prevents blood clots from growing and becoming problematic. Animal studies have indicated that omega-3 fatty acids may decrease the level of vitamin K-dependent clotting factors and reduce platelet arachidonic acid and thromboxane A2 levels. nih.gov While animal studies suggest potential effects on haemostasis and coagulation, clinical studies specifically examining the effect of combining this compound and anticoagulants have not been thoroughly conducted. nih.govnih.gov

In Vivo Animal Model Studies

Animal models are crucial for understanding the potential mechanisms and effects of compounds like this compound before human trials. Studies have been conducted in various animal models to investigate the impact of omega-3-acid ethyl esters on dyslipidemia, metabolic disorders, inflammation, and autoimmune diseases.

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a primary target for omega-3-acid ethyl esters. Preclinical studies have explored how these compounds affect lipid profiles in animal models. Omega-3 fatty acids are understood to reduce serum triglyceride concentrations by decreasing hepatic synthesis of triglycerides, reducing the incorporation of triglycerides into very-low-density lipoprotein (VLDL), reducing triglyceride secretion, and enhancing triglyceride clearance from VLDL and chylomicron particles. nih.govnih.gov This is thought to occur, in part, through the inhibition of diacylglycerol acyltransferase and increased peroxisomal beta-oxidation, leading to reduced availability of fatty acids for triglyceride synthesis. nih.govtga.gov.aunih.gov Animal studies have found an increase in peroxisomal beta-oxidation following dietary omega-3 fatty acids. tga.gov.au

Studies in rats fed a high-fat diet supplemented with omega-3 fatty acids, including ethyl esters of linseed oil and fish oil, showed a significant reduction in blood triglycerides, total cholesterol, and the LDL fraction compared to control groups. mdpi.com The effect on triglyceride reduction is reported to result from a decrease in VLDL particle secretion from the liver and an increase in the degradation of hepatic apolipoprotein B. mdpi.com Fish oil supplementation has also been shown to increase HDL levels in animal studies, potentially due to a decrease in plasma free fatty acids and a subsequent decrease in the transfer of cholesterol free esters from HDL to LDL and VLDL particles. mdpi.com

Omega-3 fatty acids have been investigated in animal models of metabolic disorders, including those related to glucose intolerance, insulin (B600854) resistance, beta-cell function, and postprandial fat metabolism.

Animal experiments have documented beneficial effects of omega-3 fatty acids on insulin sensitivity and glucose metabolism, even in conditions of established obesity and insulin resistance. researchgate.net Experimental studies in rodents have shown that diets enriched with omega-3 polyunsaturated fatty acids (PUFAs) can lead to improved insulin sensitivity in rats and increased expression of genes regulating glucose metabolism in mice. nih.gov Omega-3 fatty acids from fish oils have been found to prevent insulin resistance in both the liver and periphery in animal models. clinicsearchonline.org Supplementation with omega-3 PUFAs has been shown to improve insulin sensitization, potentially through increased levels of adiponectin and reduced inflammation in experimental studies. nih.govdovepress.com Plasma adiponectin is associated with insulin sensitivity, and reduced levels are a marker of insulin resistance. mdpi.com Increasing both glucagon-like peptide 1 secretion and adiponectin production by omega-3 fatty acids could improve both insulin secretion and sensitivity, thereby attenuating metabolic syndrome. mdpi.com

However, studies using specific formulations like this compound in diet-induced models have shown varied results. One study in mice treated with Vascepa (icosapent ethyl) or this compound prior to high-fat diet feeding found that Vascepa, but not this compound, led to reduced insulin resistance, reduced fasting insulin and glucose, and improved glucose intolerance. nih.gov While Vascepa significantly reduced weight gain, diminished insulin resistance, and reduced fasting glucose, this compound showed no significant effects on weight or fasting insulin associated with the high-fat diet in this particular study. nih.govscholaris.ca

Studies on the effects of omega-3 fatty acids on beta-cell function are limited in animal models, but some suggest a possible positive impact on improving beta-cell dysfunction and insulin secretion. scholaris.ca An increase in omega-3 fatty acid content in islets in fat-1 mice protected against streptozotocin-dependent beta-cell destruction. scholaris.ca

Omega-3 PUFAs have been consistently shown to affect postprandial fat metabolism. They reduce atherogenic chylomicron remnants by increasing lipoprotein lipase (B570770) activity and reducing apolipoprotein B-48 secretion. jocmr.org They also reduce VLDL-C by decreasing hepatic secretion of apolipoprotein B-100, reducing sterol receptor element-binding protein-1c (SREBP-1c), and increasing lipoprotein lipase activity. jocmr.org Studies have shown that omega-3 PUFA supplementation can suppress the postprandial increase of triglycerides and apolipoprotein B-48 and apolipoprotein B-100 concentrations in healthy subjects. jocmr.org The omega-3 PUFAs significantly decreased apolipoprotein B-48 secretion in the basal state in obese subjects on a weight-loss diet, suggesting an improvement in chylomicron metabolism. jocmr.org

Animal experiments and clinical intervention studies suggest that omega-3 fatty acids possess anti-inflammatory properties and may be beneficial in managing inflammatory and autoimmune diseases. researchgate.net Omega-3 fatty acids can act as precursors for lipid signaling molecules called oxylipins, which help regulate inflammation. nih.gov They can also inhibit the production of pro-inflammatory cytokines like IL-6, TNF-α, IL-1, and IL-2. mdpi.com Proposed mechanisms include increasing the production of anti-inflammatory eicosanoids, inhibiting adhesion molecules, limiting the activity and production of inflammatory mediators, and inhibiting sterol regulatory element-binding protein 1c nuclear factor. dovepress.com

Studies using concentrated fish oil like this compound in autoimmune lupus-prone mice (NZB/NZW F1) have shown beneficial effects. This compound significantly extended both the median and maximal lifespan of these mice compared to regular fish oil or control diets. researchgate.netnih.govnih.gov At a 4% dose, this compound decreased serum anti-dsDNA antibodies, reduced proteinuria with age, lowered LPS-stimulated inflammatory cytokines (TNF-α and IL-6) produced by splenocytes, and reduced nephritis in the SLE condition. researchgate.netnih.gov This suggests that purified fish oil in this compound is more effective in suppressing inflammation and extending the lifespan of SLE-prone mice. researchgate.net Another study found that omega-3 PUFA-enriched diets delayed the onset and attenuated the severity of autoimmune glomerulonephritis, plasma autoantibodies, and proteinuria in these mice, correlating with a generalized reduction of CD4+ T cell-specific gene expression in the kidneys and/or spleens. nih.gov In vitro studies have also demonstrated that enriching macrophage membranes with DHA can suppress inflammatory and cytotoxic pathways induced by inflammatory stimuli, including inhibiting inflammasome activation. msu.edumdpi.com

Table 1: Summary of Select Preclinical Findings of Omega-3-Acid Ethyl Esters in Animal Models

Animal Model / ConditionKey FindingsSource Index
Dyslipidemia (e.g., high-fat diet-fed rats)Reduced blood triglycerides, total cholesterol, and LDL. Decreased hepatic triglyceride synthesis and VLDL secretion. Increased HDL. nih.govmdpi.com
Diet-Induced Glucose Intolerance & IR (mice)Beneficial effects on insulin sensitivity and glucose metabolism. Improved insulin sensitization (in some studies). Varied effects compared to EPA-only. researchgate.netnih.govdovepress.comnih.govscholaris.ca
β-Cell Function (mice)Possible positive impact on improving beta-cell dysfunction and insulin secretion (limited studies). scholaris.ca
Postprandial Fat MetabolismReduced chylomicron remnants and VLDL-C. Suppressed postprandial triglyceride increase. Decreased apolipoprotein B-48 and B-100. jocmr.org
Autoimmune Lupus (NZB/NZW F1 mice)Extended lifespan. Decreased anti-dsDNA antibodies. Reduced proteinuria and nephritis. Lowered pro-inflammatory cytokines. researchgate.netnih.govnih.gov

This compound is a prescription medication containing omega-3-acid ethyl esters, primarily eicosapentaenoic acid ethyl ester (EPA-EE) and docosahexaenoic acid ethyl ester (DHA-EE). Preclinical investigations using animal models have explored the potential pharmacological effects of omega-3-acid ethyl esters in conditions such as Systemic Lupus Erythematosus (SLE) and certain oncological conditions.

Studies in Animal Models of Inflammatory and Autoimmune Diseases

Modulation of Anti-dsDNA Antibodies

Research in lupus-prone NZBxNZW F1 mice has shown that supplementation with concentrated fish oil, such as that found in this compound, can decrease serum levels of anti-dsDNA antibodies. Specifically, a diet containing 4% this compound significantly reduced anti-dsDNA antibodies compared to a placebo in this mouse model. nih.govnih.govresearchgate.net Elevated anti-dsDNA antibodies are a key characteristic and contributing factor in the pathogenesis of both murine and human SLE. plos.org

Attenuation of Glomerulonephritis Progression

Dietary intervention with omega-3 polyunsaturated fatty acids (PUFAs), including those in fish oil, has demonstrated an ability to attenuate the onset and severity of glomerulonephritis in NZBWF1 mice. plos.org In studies using the NZBxNZW F1 model, 4% this compound significantly reduced glomerulonephritis compared to control and placebo groups. nih.govnih.govresearchgate.net This reduction in kidney damage is consistent with the observed extended lifespan in these lupus-prone mice when fed this compound. nih.govnih.govresearchgate.net

Reduction of Pro-inflammatory Cytokine Expression

Omega-3-acid ethyl esters have been investigated for their anti-inflammatory properties in SLE models. In NZBxNZW F1 mice, 4% this compound attenuated the expression of lipopolysaccharide-induced pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in splenocytes compared to a placebo. nih.govnih.govresearchgate.net Furthermore, 4% this compound was shown to reduce the expression of these inflammatory cytokines while increasing renal anti-oxidant enzymes. nih.govnih.govresearchgate.net This suggests a role for omega-3-acid ethyl esters in modulating the inflammatory signaling pathways involved in SLE. nih.govnih.govresearchgate.net

Enhancement of Renal Anti-oxidant Enzyme Activity

Studies in lupus-prone NZBxNZW F1 mice have indicated that omega-3-acid ethyl esters can enhance renal anti-oxidant enzyme activity. A diet containing 4% this compound was shown to increase renal anti-oxidant enzymes in comparison to a placebo. nih.govnih.govresearchgate.net This effect, alongside the reduction in inflammatory cytokines, suggests that omega-3-acid ethyl esters may modulate oxidative stress in the kidneys of these mice, contributing to the observed attenuation of kidney disease. nih.govnih.govresearchgate.netfrontiersin.org

Investigations in Animal Models of Oncological Conditions

Preclinical research has also explored the effects of omega-3-acid ethyl esters in animal models of cancer, particularly in the context of obesity, which is known to induce chronic inflammation and act as a risk factor for certain cancer subtypes. nih.govnih.gov

Mammary Tumor Growth in Obesity Contexts

Studies using female ovariectomized C57BL/6 mice, a model for postmenopausal breast cancer, have investigated the impact of dietary supplementation with EPA+DHA (omega-3-acid ethyl esters, referred to as this compound in the context of the study) on mammary tumor growth in the presence of diet-induced obesity (DIO). nih.govnih.gov In these models, EPA+DHA supplementation did not significantly affect mammary tumor growth in normoweight control mice. nih.govnih.gov However, in DIO mice, EPA+DHA supplementation reduced the growth of both Wnt-1 (basal-like) and M-Wnt (claudin-low) mammary tumors. nih.govnih.gov This reduction in tumor growth in obese mice was associated with a decrease in the leptin:adiponectin ratio, reduced pro-inflammatory eicosanoids in the serum, improved insulin sensitivity, and decreased tumoral expression of cyclooxygenase-2 (COX-2) and phospho-p65. nih.govnih.gov These findings suggest that omega-3-acid ethyl esters may counteract some of the pro-tumorigenic effects of obesity in these specific breast cancer models. nih.govnih.govtandfonline.comtandfonline.com

Mechanistic Studies in Cancer Cachexia Models

Preclinical investigations using various animal models of cancer cachexia have explored the underlying mechanisms by which omega-3 fatty acids, particularly EPA, may attenuate muscle wasting and other features of the syndrome. These studies suggest that the beneficial effects are mediated through multiple pathways, including the modulation of inflammation, protein metabolism, and potentially lipid metabolism. researchgate.netocl-journal.orgfrontiersin.orgmdpi.comnih.gov

One key mechanism identified is the anti-inflammatory action of omega-3 fatty acids. Cancer cachexia is associated with increased production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netfrontiersin.orgmdpi.comnih.govwjgnet.com These cytokines contribute to increased protein degradation and muscle loss. frontiersin.orgnih.gov EPA and DHA can modify the synthesis of lipid mediators, shifting the balance away from pro-inflammatory eicosanoids derived from omega-6 fatty acids like arachidonic acid (ARA) towards less inflammatory or anti-inflammatory mediators. researchgate.netfrontiersin.orgresearchgate.net Studies have shown that EPA supplementation can decrease the expression of pro-inflammatory cytokines in both healthy individuals and cancer patients. mdpi.comwjgnet.com

Omega-3 fatty acids have also been shown to influence protein metabolism in preclinical models. Muscle wasting in cachexia is a result of an imbalance between protein synthesis and degradation, favoring degradation. mdpi.com The ubiquitin-proteasome system (UPS) is a major pathway involved in muscle protein breakdown, and its activity is often upregulated in cancer cachexia. nih.govmdpi.commdpi.com Preclinical laboratory studies suggest that omega-3 fatty acids, particularly EPA, may attenuate protein degradation, potentially by preventing the accumulation of NF-κB in the nucleus. researchgate.netcapes.gov.brnih.govnih.gov NF-κB is a transcription factor that can upregulate the expression of genes involved in muscle protein breakdown. researchgate.netmdpi.comcapes.gov.brnih.govnih.gov Some studies indicate that EPA can inhibit the ubiquitin signaling of proteasomes, thereby reducing protein degradation. ocl-journal.org While some research suggests EPA may stimulate muscle protein synthesis, other studies indicate its primary effect is on reducing protein degradation. frontiersin.orgfrontiersin.org

Furthermore, preclinical evidence suggests that EPA may have effects on lipid metabolism in the context of cancer cachexia. Cancer cachexia also involves the loss of adipose tissue. nih.govmdpi.com Studies in animal models have shown that EPA supplementation decreased the expression of zinc-α2-glycoprotein (ZAG), a lipolytic factor, in adipose tissue, demonstrating an anti-lipolytic mechanism of action. mdpi.com DHA has also shown anti-lipolytic effects in a mouse model of chemotherapy-induced body weight loss. mdpi.com

Preclinical data from studies using cachexia-inducing tumor models, such as the MAC16 adenocarcinoma in mice, have demonstrated that EPA can help stabilize weight loss and reduce protein degradation. mdpi.comfrontiersin.org

Here is a summary of some preclinical findings on the mechanistic effects of omega-3 fatty acids in cancer cachexia models:

Mechanism of ActionKey Findings in Preclinical ModelsRelevant Omega-3 Fatty AcidSource(s)
Anti-inflammatory effectsReduced production/expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6).EPA, DHA researchgate.netfrontiersin.orgmdpi.comnih.gov
Modulation of Protein DegradationAttenuation of muscle protein breakdown, potential inhibition of UPS activity, reduced NF-κB signaling.EPA researchgate.netocl-journal.orgmdpi.comcapes.gov.brnih.govnih.govfrontiersin.org
Modulation of Protein SynthesisSome evidence of increased protein synthesis, though primary effect appears to be on degradation.EPA, DHA frontiersin.orgfrontiersin.org
Anti-lipolytic effectsDecreased expression of lipolytic factors (e.g., ZAG), reduction in glycerol (B35011) release.EPA, DHA mdpi.com

These preclinical findings provide insights into the potential mechanisms by which this compound, containing omega-3-acid ethyl esters rich in EPA and DHA, may exert beneficial effects in counteracting cancer cachexia by addressing inflammation and protein/lipid metabolism abnormalities.

Genomic and Epigenetic Regulatory Mechanisms

Gene Expression Modulation by Lovaza and Omega-3 Components

Omega-3 polyunsaturated fatty acids (PUFAs), such as EPA and DHA, are recognized for their ability to alter gene expression within cells. researchgate.netlipidmaps.orgwikipedia.orgwikipedia.org This modulation occurs through various mechanisms, including direct interaction with transcription factors and indirect effects on signaling pathways. researchgate.netwikipedia.orgfishersci.cauni.lu

Impact on Inflammatory Gene Expression

A significant aspect of omega-3 fatty acid activity is the modulation of genes involved in inflammatory responses. These fatty acids are known to be anti-inflammatory agents. researchgate.netlipidmaps.orgwikipedia.orgwikipedia.org One key mechanism involves their interaction with transcription factors like Nuclear Factor kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). researchgate.netwikipedia.orgfishersci.cauni.lu

Omega-3 fatty acids, including EPA and DHA, have been shown to inhibit the activation of NF-κB. wikipedia.orgfishersci.cauni.lu NF-κB is a crucial transcription factor that promotes the expression of numerous pro-inflammatory genes, including those encoding cytokines such as Tumor Necrosis Factor alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as adhesion molecules. wikipedia.orgfishersci.cauni.lu By inhibiting NF-κB activation, omega-3 fatty acids lead to a reduction in the expression of these inflammatory mediators. lipidmaps.orgwikipedia.orgwikipedia.orgfishersci.cauni.lu

Furthermore, omega-3 PUFAs can activate PPAR-γ, an anti-inflammatory transcription factor. wikipedia.orguni.lu Activation of PPAR-γ can interfere with the translocation of NF-κB to the nucleus, thereby further contributing to the suppression of inflammatory gene expression. wikipedia.orguni.lu Studies in cultured THP-1 macrophages demonstrated that EPA and DHA decreased the expression of genes in the NF-κB pathway, such as MAPK, AKT1, and NFKB, and reduced the expression of cytokine genes like IL1Β, MCP1, and TNFA. lipidmaps.orgwikipedia.org In these studies, EPA appeared to be more effective than DHA or a combination of EPA and DHA in modulating the expression of certain inflammatory genes. lipidmaps.orgwikipedia.org

Regulation of LDL-Receptor Gene Expression

The impact of omega-3 fatty acids on LDL cholesterol metabolism, including the regulation of the LDL receptor (LDLR), is a subject of ongoing research and can be complex. While some studies suggest that omega-3 fatty acids can increase LDLR abundance, the precise mechanisms, particularly regarding gene expression, are not fully elucidated and can vary depending on the cellular context. flybase.org

One study investigating the effect of DHA in HepG2 cells observed an increase in hepatic LDLR protein levels but no significant alteration in LDLR mRNA levels. flybase.org This finding suggests that post-transcriptional mechanisms, potentially involving pathways such as the LXRα-Idol pathway, might play a role in the regulation of LDLR by DHA. flybase.org

Another study indicated that omega-3 fatty acid intake might reduce LDLR expression through mechanisms involving the inhibition of the phosphatidylinosinitol 3-kinase and PKB pathway and the modulation of oxidative stress-induced NF-κB pathway activities. nih.gov Conversely, in a study of women with polycystic ovary syndrome (PCOS), omega-3 fatty acid supplementation was found to downregulate oxidized low-density lipoprotein receptor (LDLR) mRNA in peripheral blood mononuclear cells. nih.gov

It is important to note that while this compound (prescription omega-3-acid ethyl esters) is known to reduce triglyceride levels, its effect on LDL-C levels can be variable and is sometimes associated with a modest increase, particularly in individuals with high pretreatment triglyceride levels. guidetopharmacology.org This increase is thought to be related to enhanced conversion of very low-density lipoprotein (VLDL) particles to LDL particles, rather than a direct up-regulation of LDLR gene expression. guidetopharmacology.org The mechanisms by which omega-3 fatty acids lower triglycerides differ from those of statins, which primarily increase LDL receptor expression and activity to clear LDL-C from circulation. guidetopharmacology.orguni.lufishersci.ca

Advanced Analytical and Omics Methodologies in Lovaza Research

Proteomics Applications

Proteomics, the large-scale study of proteins, has emerged as a powerful tool in understanding the multifaceted effects of Lovaza. By analyzing the entire protein complement of a cell, tissue, or organism, researchers can identify and quantify changes in protein expression and modifications that occur in response to this compound treatment.

Analysis of Protein Expression and Post-translational Modifications

Studies have demonstrated that supplementation with omega-3 fatty acids, the active components of this compound, can significantly alter the proteome of various biological compartments, including plasma and high-density lipoprotein (HDL). These alterations in protein expression are believed to contribute to the cardiovascular benefits associated with this compound.

Research has shown that omega-3 fatty acid supplementation can modulate the expression of proteins involved in inflammation, coagulation, and lipid metabolism. For instance, a study on the HDL proteome revealed that omega-3 fatty acids increased the abundance of proteins with anti-atherosclerotic and anti-oxidant properties, such as apolipoprotein A-I (ApoA-I) and paraoxonase/arylesterase 1 (PON1), while decreasing proteins associated with inflammation and coagulation.

Furthermore, investigations into the post-translational modifications (PTMs) of proteins have provided deeper insights into the regulatory mechanisms affected by this compound. A key PTM influenced by omega-3 fatty acids is phosphorylation. In a study examining the effects of omega-3 fatty acid supplementation on muscle protein synthesis in older adults, it was observed that while the basal rate of muscle protein synthesis was unaffected, the response to hyperaminoacidemia-hyperinsulinemia was significantly augmented. nih.gov This enhanced anabolic response was associated with increased phosphorylation of key signaling proteins in the mTOR pathway, namely mTORSer2448 and p70s6kThr389. nih.gov This suggests that omega-3 fatty acids can sensitize the muscle protein synthesis machinery to anabolic stimuli through the modulation of protein phosphorylation.

Table 1: Effect of Omega-3 Fatty Acid Supplementation on Muscle Protein Synthesis and Phosphorylation nih.gov

ParameterBefore Supplementation (Mean ± SEM)After Supplementation (Mean ± SEM)P-value
Basal Muscle Protein Synthesis (%/h)0.051 ± 0.0050.053 ± 0.0080.80
Stimulated Muscle Protein Synthesis (above basal, %/h)0.009 ± 0.0050.031 ± 0.003< 0.01
mTORSer2448 Phosphorylation (Arbitrary Units)-Increased0.08
p70s6kThr389 Phosphorylation (Arbitrary Units)-Increased< 0.01

Quantitative Proteomic Approaches (e.g., iTRAQ-based proteomics)

To obtain more precise measurements of changes in protein expression, researchers have employed quantitative proteomic techniques such as isobaric tags for relative and absolute quantitation (iTRAQ). iTRAQ enables the simultaneous identification and quantification of proteins from multiple samples, providing a robust platform for comparative proteomics.

The application of iTRAQ-based proteomics has been instrumental in delineating the specific protein changes in response to omega-3 fatty acid supplementation. This methodology allows for the accurate comparison of protein levels before and after treatment, revealing a detailed molecular signature of this compound's effects. The use of such advanced quantitative methods is crucial for identifying potential biomarkers of response to this compound therapy and for gaining a more comprehensive understanding of its mechanism of action.

Metabolomics Applications

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, offers a dynamic view of the metabolic state of an organism. In the context of this compound research, metabolomics is utilized to profile the wide array of small-molecule metabolites and to understand how omega-3 fatty acids influence metabolic pathways.

Qualitative and Quantitative Profiling of Endogenous Metabolites

Metabolomic profiling studies aim to identify and quantify the full range of endogenous metabolites in biological samples such as plasma, serum, and urine. This approach can reveal subtle changes in metabolic pathways that are altered by this compound supplementation. While comprehensive metabolomic data specific to this compound is still emerging, the known effects of omega-3 fatty acids on lipid metabolism suggest that significant alterations in various metabolite classes, including fatty acids, acylcarnitines, and phospholipids, are likely to occur. The application of untargeted metabolomics has the potential to uncover novel biomarkers and previously unknown metabolic effects of this compound. For instance, untargeted plasma metabolomics in animal models of multiple sclerosis, a condition where omega-3 fatty acids have been studied, identified significant alterations in 100 metabolites, particularly lipids linked to mitochondrial function and inflammation. nih.gov

Investigation of Microbial Metabolic Pathways (e.g., Gut Microbiome)

A growing body of evidence highlights the profound impact of omega-3 fatty acids on the gut microbiome and its metabolic output. The gut microbiota plays a crucial role in host metabolism, and its composition can be modulated by dietary interventions, including this compound supplementation.

Studies have shown that omega-3 fatty acids can alter the diversity and composition of the gut microbiota. researchgate.netkcl.ac.uk Specifically, supplementation has been associated with an increase in the abundance of beneficial bacteria, such as those from the Lachnospiraceae family. kcl.ac.uk These bacteria are known to produce short-chain fatty acids (SCFAs), such as butyrate, which are important metabolites for gut health and have systemic anti-inflammatory effects. Research has demonstrated that dietary omega-3 can increase the abundance of SCFA-producing bacteria, including Blautia, Bacteroides, Roseburia, and Coprococcus. mdpi.com

The modulation of the gut microbiome by omega-3 fatty acids can lead to changes in the production of various microbial metabolites that can influence host physiology. For example, some studies suggest a link between omega-3 intake, gut microbiome composition, and the production of N-carbamylglutamate, a metabolite involved in ammonia (B1221849) detoxification and arginine synthesis. gutmicrobiotaforhealth.com By influencing the metabolic pathways of the gut microbiota, this compound may exert some of its therapeutic effects beyond direct lipid-lowering mechanisms.

Table 2: Impact of Omega-3 Fatty Acid Supplementation on Gut Microbiota mdpi.com

Bacterial GroupEffect of Omega-3 Supplementation
FaecalibacteriumDecrease
BacteroidetesIncrease
Butyrate-producing bacteria (Lachnospiraceae family)Increase

Lipidomics Applications

Lipidomics, a sub-discipline of metabolomics, focuses specifically on the comprehensive analysis of lipids in biological systems. Given that this compound's primary components are lipids and its main therapeutic target is lipid metabolism, lipidomics is a particularly relevant and powerful tool for its study.

Lipidomic analyses of patients treated with this compound provide detailed information on the changes in a wide array of lipid species. Clinical trials have consistently shown that this compound effectively reduces triglyceride levels. nih.gov Furthermore, lipidomic approaches can offer a more granular view of these changes, detailing the effects on various classes of lipids, including very-low-density lipoprotein cholesterol (VLDL-C) and high-density lipoprotein cholesterol (HDL-C). This compound.com

A clinical study has been designed to specifically investigate the effects of this compound on lipoprotein composition and function, measuring fatty acid, oxylipin, and apolipoprotein content of plasma, VLDL, low-density lipoprotein (LDL), and HDL. clinicaltrials.gov Such detailed lipidomic profiling is essential for understanding the full spectrum of this compound's impact on lipid metabolism and its implications for cardiovascular health.

Table 3: Median Percent Change from Baseline in Lipid Parameters in Patients with Severe Hypertriglyceridemia (≥500 mg/dL) Treated with this compound (4 grams/day) This compound.com

ParameterThis compound® (n=42) % ChangePlacebo (n=42) % ChangeDifference
Triglycerides (TG)-44.9+6.7-51.6
Non-HDL-C-13.8-3.6-10.2
Total Cholesterol (TC)-9.7-1.7-8.0
VLDL-C-41.7-0.9-40.8
HDL-C+9.10.0+9.1
LDL-C+44.5-4.8+49.3

Identification and Characterization of Specific Lipid Molecules

The precise identification and characterization of the lipid molecules within this compound and related research materials are foundational to understanding its biological activity. Given that this compound consists of highly purified ethyl esters of omega-3 fatty acids, analytical techniques must be capable of confirming the identity, purity, and quantity of these specific molecules.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal separation techniques employed. aocs.orgdntb.gov.ua GC, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a well-established and robust method for fatty acid analysis. nih.govnih.gov For analysis, the ethyl esters in this compound can be further transesterified to fatty acid methyl esters (FAMEs), which are volatile and well-suited for GC analysis. nih.govsemanticscholar.org The retention time of each FAME on the GC column allows for its identification, while the peak area provides quantitative information. nih.gov

Mass spectrometry provides definitive structural confirmation. When coupled with GC (GC-MS), it analyzes the fragmentation patterns of the ionized FAMEs, allowing for unambiguous identification of the fatty acid, including its chain length and degree of unsaturation. nih.govresearchgate.net Similarly, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for analyzing omega-3 ethyl esters directly or after hydrolysis, often without the need for derivatization. nih.govwhiterose.ac.uk High-resolution mass spectrometry (HRMS) further aids in determining the elemental composition of the molecules, adding another layer of confidence to their identification. nih.gov

These methods are crucial for quality control of the pharmaceutical product and for detailed research applications, such as characterizing the composition of fish oils used in studies. nih.govresearchgate.net

Table 1: Comparison of Primary Analytical Techniques for Lipid Characterization in this compound Research

FeatureGas Chromatography (GC)Liquid Chromatography (LC)
Coupling with MS GC-MSLC-MS/MS
Sample Volatility Requires volatile samples (e.g., FAMEs)Can analyze less volatile, intact molecules
Derivatization Often requires derivatization to FAMEsCan often be performed without derivatization
Primary Application Quantitative analysis of fatty acid profilesAnalysis of a broad range of lipids, including intact esters
Strengths High resolution for fatty acid separation, robust quantification with FIDHigh sensitivity, structural analysis of intact lipids with MS/MS

Analysis of Fatty Acid Composition and Distribution in Biological Samples

To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to analyze its absorption and incorporation into the fatty acid pools of various biological tissues and fluids. Advanced analytical methods are used to measure the concentration and composition of fatty acids, particularly EPA and DHA, in samples such as plasma, serum, and cell membranes. nih.govnih.gov

The standard workflow involves several key steps:

Lipid Extraction: Lipids are first extracted from the biological matrix using solvent systems, such as a chloroform/methanol mixture (Folch method). mdpi.com

Saponification and Derivatization: For GC analysis, the extracted lipids (which include triglycerides, phospholipids, and cholesterol esters into which EPA and DHA have been incorporated) are saponified (hydrolyzed) to release the free fatty acids. These are then derivatized, typically to FAMEs, to increase their volatility for GC separation. researchgate.net

Chromatographic Separation and Detection: The FAMEs are then separated and quantified using GC-FID or GC-MS. nih.gov Alternatively, LC-MS/MS can be used to analyze free fatty acids or intact lipid classes, providing a more detailed picture of how EPA and DHA are distributed among different types of lipid molecules. whiterose.ac.uknih.gov

These analyses allow researchers to track the increase in EPA and DHA levels in patient plasma, confirming compliance and studying metabolic effects. For instance, studies have demonstrated that LC-MS/MS methods can accurately and reproducibly measure changes in EPA levels in clinical samples following supplementation. whiterose.ac.uk

Integrated Multi-Omics Strategies

To move beyond the analysis of single molecules and pathways, researchers are increasingly employing integrated multi-omics strategies. This approach combines data from different high-throughput technologies—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics/lipidomics (metabolites/lipids)—to build a comprehensive, systems-level view of this compound's biological impact. nih.govnih.gov

Systems Biology Approaches for Elucidating Biological Mechanisms

Systems biology utilizes omics data to understand the complex interactions within biological systems, providing a holistic view of a drug's mechanism of action. nih.govnih.gov In the context of this compound, transcriptomics has been particularly insightful. By using microarray or RNA-sequencing technologies, researchers can analyze the expression levels of tens of thousands of genes simultaneously in cells or tissues treated with EPA and DHA.

Studies on immune cells like macrophages have shown that EPA and DHA differentially regulate the expression of genes involved in key pathways, including:

Inflammation: Downregulation of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6). mdpi.com

Cell Cycle and Apoptosis: Modulation of genes that control cell proliferation and programmed cell death. mdpi.comresearchgate.net

Oxidative Stress: Regulation of genes involved in managing cellular oxidative responses. mdpi.com

By analyzing these widespread changes in gene expression, a systems biology approach can construct regulatory networks that explain how the components of this compound exert their pleiotropic effects, such as reducing inflammation and influencing cell signaling, which are central to their therapeutic benefits. asm.org

Application in Biomarker Discovery and Verification

A major application of omics technologies in this compound research is the discovery and verification of biomarkers. These are measurable indicators that can signal a biological state, pathogenic process, or response to a therapeutic intervention. nih.gov

Lipidomics has been used to identify biomarkers of omega-3 status and cardiovascular risk. The "Omega-3 Index" (O3I), which is the percentage of EPA and DHA in red blood cell fatty acids, is a key biomarker of cardiovascular health. metabolomicscentre.ca Advanced lipidomic methods can rapidly assess the O3I from small blood samples. metabolomicscentre.ca Furthermore, specific lipid species, such as certain prostaglandins (B1171923) derived from EPA, can serve as biomarkers of target engagement. For example, an increased dietary intake of EPA leads to a measurable reduction in colonic tissue levels of the pro-inflammatory prostaglandin (B15479496) E2 (PGE2), with the serum EPA-to-arachidonic acid (AA) ratio serving as a predictive biomarker for this tissue-level effect. nih.gov

Proteomics and Metabolomics can identify changes in protein and metabolite levels that correlate with the therapeutic response to this compound. For instance, supplementation with omega-3 fatty acids has been shown to significantly reduce levels of inflammatory protein biomarkers like C-reactive protein (CRP), TNF-α, and IL-6. nih.gov Multi-omics studies that combine genomics, lipidomics, and metabolomics have sought to identify signatures that can predict whether an individual will be a "responder" or "non-responder" to the triglyceride-lowering effects of omega-3 fatty acids. frontiersin.org

Table 2: Examples of Biomarkers in Omega-3 Research

Omics FieldBiomarker(s)Biological/Clinical Relevance
Lipidomics Omega-3 Index (EPA+DHA in RBCs)Risk indicator for cardiovascular events. metabolomicscentre.ca
Lipidomics Serum EPA:AA RatioPredicts tissue-level reduction of pro-inflammatory eicosanoids. nih.gov
Proteomics C-Reactive Protein (CRP), TNF-α, IL-6Markers of systemic inflammation that are reduced by omega-3s. nih.gov
Metabolomics Urinary PGE MetabolitesNon-invasive marker of systemic prostaglandin production. nih.gov

Methodological Advancements in Mass Spectrometry and Chromatography for Omics

The success of omics-based research on this compound is heavily dependent on continuous advancements in analytical instrumentation, particularly mass spectrometry and chromatography. nih.govazooptics.com

Mass Spectrometry:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) analyzers provide highly accurate mass measurements, which greatly improves the confidence of lipid identification in complex biological samples. und.edu

Tandem Mass Spectrometry (MS/MS): This technique allows for the fragmentation of lipid ions, providing detailed structural information necessary to identify not just the lipid class, but the specific fatty acids attached and their positions. youtube.com

Data-Independent Acquisition (DIA): Advanced acquisition methods like DIA allow for the fragmentation of all ions within a certain range, creating a comprehensive digital map of the sample that can be retrospectively mined for data, improving coverage in untargeted lipidomics studies. nih.gov

Ion Mobility MS: This technique adds another dimension of separation based on the ion's size and shape, helping to resolve isomeric lipids that are indistinguishable by mass alone. mdpi.com

Chromatography:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of columns with smaller particles allows for faster separations with higher resolution and sensitivity, increasing the throughput for large-scale clinical and epidemiological studies. und.edu

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for separating lipids based on the polarity of their headgroups, which is complementary to the separation by acyl chain length and unsaturation achieved with reversed-phase (RP) LC. mdpi.com

These technological improvements enable researchers to detect and quantify a larger number of lipids with greater accuracy and speed, providing a deeper and more comprehensive understanding of the multifaceted effects of this compound on human health. nih.govnih.gov

Comparative Pharmacological Research on Omega 3 Formulations

Differential Biochemical Effects of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA)

EPA and DHA, the primary active components of Lovaza, exhibit both shared and differential effects on various aspects of lipoprotein metabolism. Both fatty acids are effective in reducing plasma triglyceride (TG) concentrations, primarily by reducing hepatic very-low-density lipoprotein (VLDL)-TG production. nih.govresearchgate.netd-nb.info However, their impacts on other lipid parameters, such as LDL cholesterol (LDL-C) and HDL cholesterol (HDL-C), can differ. nih.govresearchgate.netnih.govmedscape.com

Comparative Impact on Lipoprotein Metabolism

Studies have shown that both EPA and DHA lead to significant decreases in total and VLDL triglycerides. nih.gov While some research indicates that DHA may have a slightly greater triglyceride-lowering effect compared to EPA, this is not consistently observed across all studies. nih.govresearchgate.netfrontiersin.org

Regarding LDL-C, DHA supplementation has been associated with an increase in LDL-C concentration and LDL particle size in some studies, whereas EPA has shown a minimal or non-significant effect on LDL-C, or even a slight reduction. nih.govresearchgate.netnih.govmedscape.comfrontiersin.orgnih.govnih.govnih.gov The impact on HDL-C also varies, with DHA sometimes showing an increase in HDL-C, particularly the HDL2 subfraction, while EPA's effect on HDL-C may be less pronounced or even lead to a decrease in the HDL3 subfraction. nih.govresearchgate.netfrontiersin.orgnih.gov

The differential effects on LDL-C and HDL-C are summarized in the table below based on findings from various studies:

Lipid ParameterEPA EffectDHA EffectSource
Triglycerides (TG)LoweredLowered (possibly greater effect) nih.govresearchgate.netfrontiersin.org
VLDL-TGDecreasedDecreased nih.govfrontiersin.org
Total Cholesterol (TC)Largely unchanged or reducedLargely unchanged or increased nih.govfrontiersin.org
LDL Cholesterol (LDL-C)Minimal effect, non-significant reduction, or slight decreaseIncreased nih.govresearchgate.netnih.govmedscape.comfrontiersin.orgnih.govnih.govnih.gov
HDL Cholesterol (HDL-C)Minimal effect or decreased HDL3 subfractionIncreased (particularly HDL2 subfraction) nih.govresearchgate.netfrontiersin.orgnih.gov
LDL Particle SizeNo effect or decreasedIncreased nih.govfrontiersin.orgoup.com

The mechanisms underlying these differential effects are complex and may involve various pathways in lipoprotein metabolism. researchgate.net

Influence on Cholesteryl Ester Transfer Protein (CETP) Activity

Cholesteryl ester transfer protein (CETP) plays a role in transferring cholesteryl esters from HDL to apoB-containing lipoproteins (such as VLDL and LDL) in exchange for triglycerides. Differential effects of EPA and DHA on CETP activity have been observed. Some research indicates that EPA supplementation can lower CETP activity, while DHA may not have a significant effect on CETP activity or could even increase it. nih.govnih.govmdpi.comresearchgate.net This differential influence on CETP activity could contribute to the observed differences in HDL-C and LDL-C levels between EPA and DHA.

In a study involving subjects with chronic inflammation, EPA supplementation lowered CETP activity, whereas DHA supplementation did not change CETP activity. nih.govresearchgate.net Another study in hamsters found that DHA, but not EPA, increased plasma CETP activity. nih.govmdpi.com

Differential Regulation of Hepatic LDL Receptor Expression

The hepatic LDL receptor is crucial for the clearance of LDL particles from the circulation. Studies in animal models suggest that EPA and DHA may have different effects on the expression of the hepatic LDL receptor. Research in hamsters indicated that DHA supplementation significantly decreased LDL receptor expression in the liver, while EPA had no such effect. nih.gov This differential regulation of LDL receptor expression could be another factor contributing to the observed increase in LDL-C with DHA compared to EPA. However, studies in LDL receptor-deficient mice suggest that the beneficial effects of n-3 PUFAs on lipoprotein profiles may be independent of the LDL receptor in that model. mdpi.com

Bioequivalence and Comparative Mechanistic Studies with Other Omega-3-Acid Ethyl Esters

This compound is a specific formulation of omega-3-acid ethyl esters containing a combination of EPA and DHA ethyl esters. fda.govfda.gov Other prescription omega-3 fatty acid products are available, including those containing only EPA ethyl ester (icosapent ethyl) or a mixture of omega-3 carboxylic acids. nih.gov

Bioequivalence studies for omega-3-acid ethyl ester formulations typically involve assessing the pharmacokinetic profiles of EPA and DHA (as free fatty acids or ethyl esters) in plasma. dovepress.comfda.govfda.govresearchgate.net Establishing bioequivalence for these complex lipid mixtures can be challenging. The FDA provides guidance for demonstrating bioequivalence of omega-3-acid ethyl esters, recommending both fasting and fed studies with specific pharmacokinetic endpoints. fda.govfda.govresearchgate.net

While head-to-head efficacy trials directly comparing this compound (EPA+DHA ethyl esters) with other prescription omega-3 formulations like icosapent ethyl (EPA ethyl ester) are limited, comparative mechanistic studies and meta-analyses provide insights into their potential differences. nih.govahajournals.orgnv.gov As discussed in the previous sections, the differential effects of EPA and DHA on lipoprotein metabolism, particularly on LDL-C and CETP activity, contribute to distinctions between formulations containing both EPA and DHA versus those containing primarily EPA. researchgate.netnih.govmedscape.comnih.govnih.govahajournals.org

For instance, studies and meta-analyses comparing EPA and DHA have shown that DHA tends to increase LDL-C, while EPA does not or may slightly reduce it. medscape.comfrontiersin.orgnih.govnih.govahajournals.org This differential effect on LDL-C is a key distinction between EPA+DHA formulations like this compound and EPA-only formulations like icosapent ethyl, particularly in patients with very high triglyceride levels where EPA+DHA products have been associated with increases in LDL-C, while EPA-only did not raise LDL-C. nih.govahajournals.orgnv.gov

Pharmacological Distinctions from Other Lipid-Modifying Agents

This compound, as an omega-3 acid ethyl ester formulation, exerts its lipid-modifying effects primarily by reducing hepatic triglyceride synthesis and increasing fatty acid oxidation and lipoprotein lipase (B570770) activity. fda.govfda.govnih.govrxlist.com These mechanisms are distinct from those of other classes of lipid-modifying agents, such as statins, fibrates, and ezetimibe.

Statins primarily lower LDL-C by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and increasing hepatic LDL receptor expression. Fibrates primarily activate peroxisome proliferator-activated receptor alpha (PPARα), leading to increased fatty acid oxidation, decreased triglyceride synthesis, and increased lipoprotein lipase activity, as well as effects on HDL metabolism. Ezetimibe reduces cholesterol absorption in the intestine.

Furthermore, the differential effects of EPA and DHA on LDL-C and HDL-C, as discussed earlier, distinguish omega-3 fatty acid formulations from agents that have more consistent effects on these parameters. For example, while statins consistently lower LDL-C, omega-3 EPA+DHA formulations may increase it in some individuals. nih.govahajournals.orgnv.gov

Research has also explored the potential for synergistic effects when omega-3 fatty acids are used in combination with other lipid-modifying agents. For instance, studies have investigated the co-administration of omega-3 acid ethyl esters with statins, observing potential benefits on various lipid parameters. dovepress.com

Emerging Research Avenues and Methodological Considerations

Further Delineation of Cellular and Molecular Bases for Observed Effects

The mechanism of action of omega-3 acid ethyl esters is not fully understood, but potential mechanisms include the inhibition of enzymes involved in triglyceride synthesis, increased fatty acid oxidation in the liver, decreased liver lipogenesis, and increased plasma lipoprotein lipase (B570770) activity. drugs.comfda.gov EPA and DHA are poor substrates for the enzymes responsible for triglyceride synthesis and can inhibit the esterification of other fatty acids. fda.govdrugs.comfda.gov

At a cellular and molecular level, omega-3 fatty acids influence cell function through various mechanisms. They can alter cell membrane phospholipid fatty acid composition, disrupt lipid rafts, and influence cell signaling pathways, leading to altered gene expression. portlandpress.comnih.govoregonstate.edu They can act as ligands for transcription factors like peroxisome proliferator-activated receptors (PPARs), which regulate fatty acid and glucose metabolism. oregonstate.edumdpi.comnih.gov EPA and DHA have also been shown to differentially enhance the formation of ordered microdomains in cell membranes. nih.gov

Research is also exploring the differential effects of EPA and DHA at the cellular level. Studies suggest that EPA may be more effective than DHA in certain aspects, potentially due to specific molecular properties and a more favorable effect on the cell membrane. ahajournals.orgresearchgate.net These differences in cellular effects may contribute to varying outcomes observed in clinical trials comparing EPA-only formulations with those containing both EPA and DHA. ahajournals.orgmdpi.comoup.com

Exploration of Broader Anti-inflammatory and Antioxidant Mechanisms

Omega-3 fatty acids, particularly EPA and DHA, are known for their anti-inflammatory and antioxidant properties. maximustribe.comportlandpress.comnih.govmdpi.comahajournals.orgfrontiersin.orgnih.gov They can inhibit various aspects of inflammation, including leukocyte chemotaxis, adhesion molecule expression, and the production of pro-inflammatory eicosanoids derived from arachidonic acid. portlandpress.comnih.gov EPA and DHA give rise to specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, which actively promote the resolution of inflammation. portlandpress.comnih.govahajournals.orgmdpi.com

Mechanisms underlying these effects include the inhibition of pro-inflammatory transcription factors like nuclear factor-κB (NF-κB), which reduces the expression of inflammatory genes. portlandpress.comnih.govnih.govnih.gov Omega-3 fatty acids can also reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. portlandpress.comfrontiersin.orgnih.govnih.gov In addition to their direct effects, omega-3 fatty acids can influence the antioxidant enzyme system and reduce markers of oxidative stress. maximustribe.comfrontiersin.orgnih.gov

Studies in preclinical models have demonstrated the anti-inflammatory and antioxidant effects of omega-3 fatty acids. For instance, in lupus-prone mice, Lovaza was shown to reduce inflammatory cytokine expression and increase renal antioxidant enzymes, which contributed to attenuated kidney disease and extended lifespan. maximustribe.comnih.govnih.gov Research also suggests that omega-3 fatty acids may ameliorate metabolic disorders and reduce obesity-related inflammation. researchgate.net

Investigation of Omega-3 Fatty Acid Metabolism and Bioavailability at a Molecular Level

After oral administration as ethyl esters, EPA and DHA are absorbed. fda.govfda.gov During digestion, ethyl esters are hydrolyzed by pancreatic lipases into free fatty acids, which are then absorbed and re-esterified into triglycerides, phospholipids, and cholesterol esters within enterocytes. pnas.org These are subsequently incorporated into chylomicrons and enter the bloodstream. pnas.org

The bioavailability of omega-3 fatty acids can be influenced by factors such as the chemical form (ethyl ester vs. free fatty acid vs. triglyceride), the presence of dietary fat, metabolic enzyme activity, and individual differences. frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov Studies have shown that the bioavailability of omega-3 fatty acids may be greater when ingested as free fatty acids compared to ethyl esters, particularly under low-fat dietary conditions. researchgate.netnih.govmdpi.com For example, one study comparing an omega-3 free fatty acid formulation (Epanova) with this compound (an ethyl ester formulation) showed significantly greater bioavailability and triglyceride reduction with the free fatty acid form under low-fat conditions. nih.gov

Individual differences in metabolic regulation, potentially influenced by genetic factors, can also affect how omega-3 fatty acids are metabolized and their ultimate bioavailability and effectiveness. frontiersin.orgnih.gov Further research at the molecular level is needed to fully understand the factors influencing the absorption, distribution, metabolism, and incorporation of omega-3 fatty acids into various tissues and cellular components. oregonstate.edu

Methodological Challenges and Innovations in Preclinical Models for Omega-3 Research

Preclinical studies, often using animal models, are crucial for understanding the biological effects and mechanisms of omega-3 fatty acids. portlandpress.comnih.govnih.govnih.govnih.govmdpi.comnih.gov However, there are methodological challenges and inconsistencies in this field of research. medrxiv.orgresearchgate.netnih.gov Variations in methodologies, such as how oil preparations are stored and handled, how experimental diets are prepared, and the potential effects of adding antioxidants, can influence study outcomes. researchgate.netnih.gov Omega-3 fatty acids are susceptible to oxidation, which can affect their stability and potentially alter their biological effects. mdpi.comnih.govmdpi.comnih.gov

Selecting appropriate control or placebo diets is also important, as the background diet can influence the effects of omega-3 supplementation. medrxiv.orgresearchgate.net Consistency in expressing experimental doses is necessary for comparing findings across studies. researchgate.netnih.gov

Despite these challenges, preclinical models have provided valuable insights into the effects of omega-3 fatty acids on various conditions, including hypertriglyceridemia, inflammation, oxidative stress, and certain disease models. maximustribe.comnih.govnih.govresearchgate.netnih.govnih.govnih.govnih.gov Innovations in preclinical research, such as the use of specific animal models that mimic human disease states and advanced techniques for analyzing fatty acid profiles in tissues and cells, continue to advance the understanding of omega-3 fatty acid biology. nih.govnih.govnih.gov However, discrepancies between preclinical findings and clinical trial results highlight the need for careful consideration of methodological factors and the complexity of translating findings from animal models to humans. mdpi.comresearchgate.net

Q & A

Q. What experimental models are commonly used to study Lovaza's effects on inflammatory pathways, and how are they validated?

Preclinical studies often employ lupus-prone (NZB×NZW)F1 mice to evaluate this compound's anti-inflammatory and lifespan-extending effects. Experimental designs typically include dose-dependent comparisons (e.g., 1% vs. 4% this compound in diet) and placebo controls (corn oil). Validation involves measuring serum cytokines (IL-1, TNF-α), oxidative stress markers, and histopathological changes in target organs like kidneys .

Q. How are clinical trial dosages for this compound justified, and what methodological considerations apply?

The standard dose (4 g/day) is derived from trials demonstrating triglyceride (TG) reduction efficacy. Trials require patients to maintain lipid-lowering diets and exclude those with fish allergies. Doses are administered with meals to enhance absorption, and outcomes focus on TG, VLDL-C, and HDL-C levels. LDL-C monitoring is critical due to potential adverse increases .

Q. What are the primary outcome measures in this compound trials targeting hypertriglyceridemia?

Key endpoints include median TG reduction (baseline vs. placebo), changes in non-HDL-C and VLDL-C, and safety parameters like LDL-C elevation. Trials often exclude patients with secondary TG causes (e.g., diabetes) to isolate drug effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's modulation of NF-κB signaling?

In murine models, 4% this compound suppresses NF-κB activation and p65 nuclear translocation, reducing pro-inflammatory cytokines. However, human trials may show variability due to comorbidities (e.g., coronary heart disease) or concurrent therapies (e.g., sertraline). Methodological adjustments include stratified subgroup analyses and mechanistic studies using ex vivo immune cell assays .

Q. What strategies optimize translational relevance when extrapolating preclinical this compound findings to human populations?

Dose equivalency must account for metabolic differences (e.g., murine 4% diet ≈ human 4 g/day). Researchers should validate biomarkers (e.g., IL-6, oxidative enzymes) across species and incorporate patient-derived samples (e.g., PBMCs) to confirm pathways like inflammasome suppression .

Q. How do researchers address this compound's variable impact on LDL-C in clinical trials?

LDL-C elevation is monitored via frequent lipid profiling. Statin co-administration or patient stratification by baseline LDL-C can mitigate confounding. Mechanistic studies suggest this compound's TG-lowering effects may indirectly alter LDL particle composition, warranting advanced lipid subfraction analyses .

Q. What experimental designs are recommended to assess this compound's long-term cardiovascular outcomes?

Longitudinal trials should integrate composite endpoints (e.g., major adverse cardiac events) with biomarker panels (hs-CRP, lipoprotein-associated phospholipase A2). Placebo-controlled cohorts and crossover designs enhance statistical power, while Mendelian randomization studies can clarify causality in observational data .

Q. How can in vitro models elucidate this compound's molecular mechanisms beyond lipid modulation?

Cell culture systems (e.g., endothelial cells or macrophages) treated with omega-3 metabolites (EPA/DHA) can map anti-inflammatory pathways (e.g., PPAR-γ activation, NLRP3 inflammasome inhibition). Dose-response assays and siRNA knockdowns validate target specificity .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound preclinical studies?

Standardize diet formulations (e.g., % this compound vs. placebo oil), housing conditions, and endpoint assays (e.g., ELISA kits from single vendors). Publish raw data for survival curves, cytokine levels, and histopathology in open-access repositories .

Q. How should researchers handle conflicting data between this compound's anti-inflammatory and pro-oxidant effects?

Conduct redox balance assays (e.g., glutathione levels, ROS quantification) alongside inflammatory markers. Use factorial designs to test interactions with antioxidants (e.g., N-acetylcysteine) and control for dietary confounders .

Q. What ethical and regulatory frameworks apply to this compound trials in comorbid populations (e.g., depression + coronary disease)?

Obtain FDA Investigational New Drug (IND) approval for off-label uses (e.g., depression). Ensure informed consent clarifies risks of LDL-C elevation and drug interactions (e.g., with sertraline). Data safety boards must review interim results for adverse events .

Data Analysis and Reporting

Q. How should researchers statistically analyze this compound's non-linear dose-response relationships?

Use mixed-effects models to account for inter-individual variability. Dose stratification (e.g., 1% vs. 4%) and post hoc tests (e.g., Tukey’s HSD) clarify thresholds for efficacy and safety. Report effect sizes with 95% confidence intervals .

Q. What guidelines ensure transparent reporting of this compound trial data?

Follow CONSORT criteria for clinical trials and ARRIVE guidelines for preclinical studies. Disclose funding sources (e.g., GlaxoSmithKline’s material support) and conflicts of interest. Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lovaza
Reactant of Route 2
Reactant of Route 2
Lovaza

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.